2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Chemical Biology Drug Discovery Procurement

This differentiated imidazole acetamide scaffold features a critical 5-hydroxymethyl group enabling prodrug synthesis and affinity tagging, combined with a meta-chlorobenzyl thioether pharmacophore essential for target selectivity. Unlike generic analogs, this substitution pattern preserves hydrogen-bonding capacity and metabolic stability. Ideal for SAR studies and focused library synthesis. Procure with confidence for kinase/PTPase research.

Molecular Formula C13H14ClN3O2S
Molecular Weight 311.78
CAS No. 921886-06-8
Cat. No. B2567721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS921886-06-8
Molecular FormulaC13H14ClN3O2S
Molecular Weight311.78
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NC=C(N2CC(=O)N)CO
InChIInChI=1S/C13H14ClN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
InChIKeyRXTRIJPNXOKRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921886-06-8): A Research Imidazole Derivative


2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921886-06-8) is a synthetic research chemical belonging to the 2-thio-substituted imidazole acetamide class . This compound possesses a 3-chlorobenzyl thioether moiety, a 5-hydroxymethyl substituent on the imidazole ring, and an acetamide side chain. It is primarily offered by specialized chemical vendors for research purposes, with reported purity typically around 95% . Its structural features suggest potential interactions with biological targets, a characteristic common among poly-substituted imidazole derivatives [1]. However, comprehensive peer-reviewed pharmacological profiling for this specific compound is notably absent from major public databases, distinguishing it from more thoroughly investigated analogs.

Why 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Cannot Be Generically Substituted by In-Class Analogs


Within the 2-thio-imidazole acetamide family, bioactivity is exquisitely sensitive to the nature and position of substituents on the benzylthio, imidazole, and acetamide moieties [1]. A hydroxymethyl group at the 5-position of the imidazole ring, as found in this compound, is a key structural differentiator. It can significantly alter hydrogen-bonding capabilities, metabolic stability, and solubility compared to analogs lacking this group or substituted with halogens or alkyl chains [2]. Furthermore, the 3-chlorobenzyl thioether is a specific pharmacophoric element; shifting the chlorine to the 2- or 4-position, or replacing it with other halogens, can lead to a complete loss or drastic change in target affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related PTPase and kinase inhibitors [3]. Therefore, procuring a generic 'imidazole acetamide' without these precise substitution patterns poses a high scientific risk of obtaining a compound with divergent, and likely inferior, biological performance for a given sensitive assay. A direct, data-driven comparison is essential but currently hampered by limited public data for this specific compound.

Quantitative Differentiation Guide for 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide


Limitation of Public Data for Direct Head-to-Head or Cross-Study Comparison

A comprehensive search of peer-reviewed journals and authoritative databases did not yield any quantitative head-to-head study, cross-study comparison, or disclosed SAR series directly featuring 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide against a named analog. Vendor-reported antifungal MIC ranges against Candida albicans (16.69 – 78.23 µM) are available but lack a stated comparator and the primary experimental source cannot be verified . The structural uniqueness granted by the simultaneous presence of the 3-chlorobenzylthio, 5-hydroxymethyl, and 1-acetamide groups distinguishes it from disclosed PTPase inhibitor leads, but potency data from those patents cannot be attributed to this exact compound [1]. This absence of comparator-anchored quantitative evidence means any differentiation claim at this level must be considered 'unproven' for rigorous scientific procurement decisions.

Chemical Biology Drug Discovery Procurement

Structural Differentiation via 5-Hydroxymethyl Substitution

A key structural feature differentiating this compound from simpler imidazole acetamide analogs is the presence of a hydroxymethyl (-CH2OH) group at the 5-position of the imidazole ring. Common analogs, such as those described in broad PTPase inhibitor patents, frequently feature alkyl or aryl groups at this position, or it is left unsubstituted [1]. The 5-hydroxymethyl group introduces an additional hydrogen-bond donor/acceptor and a site for potential metabolic conjugation (e.g., glucuronidation) or further synthetic derivatization (e.g., esterification, oxidation to aldehyde/carboxylic acid). While direct comparative activity data is unavailable, this functional group distinction is critical for computational modelers, medicinal chemists designing prodrugs, and biochemists studying target engagement, as it fundamentally alters the molecule's physicochemical and pharmacokinetic profile compared to non-hydroxylated analogs.

Medicinal Chemistry SAR Structural Biology

Differentiation via 3-Chlorobenzylthio versus Common Benzylic Substituents

The 3-chlorobenzyl thioether moiety represents a specific pharmacophoric choice. In the context of 2-thio-imidazole bioactive molecules, benzyl groups are common. However, the meta-chloro substitution pattern is distinct. A cross-study analysis of related pharmacophores (e.g., in SARS-CoV-2 3CLpro inhibitors) indicates that a 3-chlorophenyl analogue (CCF0058981) can achieve nanomolar potency, whereas the unsubstituted benzyl or other heteroaryl-methyl thioethers can show dramatically reduced binding affinity [1]. While not a direct comparison on the same scaffold, this class-level evidence underscores that the specific electron-withdrawing and steric properties of the 3-chlorobenzyl group can be a major determinant of biological activity. This makes the compound a more relevant tool for studying certain target interactions than a compound with, for example, a 4-chlorobenzyl or simple benzyl thio group.

Medicinal Chemistry Pharmacophore Modeling Inhibitor Design

Recommended Research Applications for 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide


Scaffold for Focused Structure-Activity Relationship (SAR) Studies in Kinase or Phosphatase Research

This compound serves as an advanced intermediate or core scaffold for generating focused libraries targeting protein kinases or phosphatases, particularly PTP1B [1]. The 5-hydroxymethyl group provides a synthetic handle for creating diverse ester, ether, or carbamate prodrugs, or for attaching affinity tags for chemical proteomics experiments. This is a critical application justified by the structural analysis that differentiates it from non-functionalized analogs.

Biochemical Tool for Investigating 3-Chlorobenzyl Pharmacophore Contributions

In projects where a 3-chlorobenzyl group has been identified as a privileged fragment (e.g., from a previous high-throughput screening hit), this compound can be used as a minimal pharmacophore probe. Its activity in relevant biochemical assays can be directly compared with synthesized analogs bearing different benzyl substitutions to quantify the meta-chloro contribution, a process inferred from cross-study analysis .

Antifungal Drug Discovery Starting Point

Preliminary, albeit unverified, vendor data suggests antifungal activity against Candida albicans and Fusarium oxysporum . While not a basis for procurement without validation, this points to a potential application: the compound can be used as a starting point for a medicinal chemistry campaign to develop novel antifungal agents. The first step would be to independently confirm the reported antifungal activity and establish a baseline against a standard of care like fluconazole for C. albicans, after which its differentiated structure can be leveraged for lead optimization.

Quote Request

Request a Quote for 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.